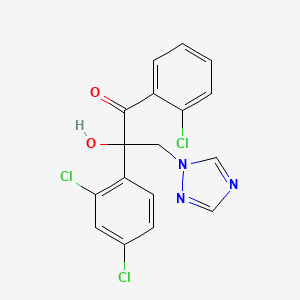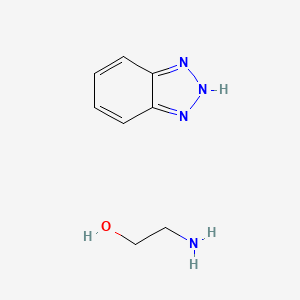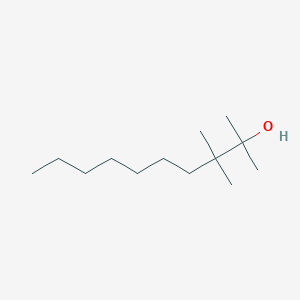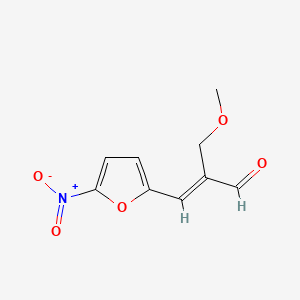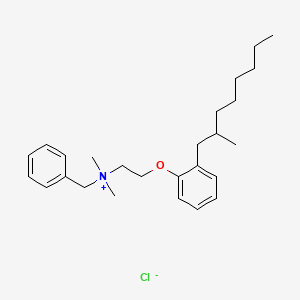
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate
Overview
Description
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate is a complex organic compound with the chemical formula C26H19N2NaO3S . It is known for its unique electronic properties and is often used in various scientific and industrial applications. The compound is characterized by its large conjugated system, which contributes to its distinct electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate typically involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents . The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical and chemical processes, making it useful in a range of applications .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: This compound is similar in structure but lacks the sulfonate group, which affects its solubility and reactivity.
Bathocuproine disulfonic acid disodium salt: Another similar compound with two sulfonate groups, providing different electronic and solubility properties.
Uniqueness
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate is unique due to its specific electronic properties and solubility characteristics, which are influenced by the presence of the sulfonate group. These properties make it particularly useful in applications requiring specific electronic interactions and solubility profiles .
Properties
IUPAC Name |
3-[2,9-dimethyl-7-(3-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c1-15-11-23(17-5-3-7-19(13-17)35(29,30)31)21-9-10-22-24(12-16(2)28-26(22)25(21)27-15)18-6-4-8-20(14-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRWKBIGODFWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866275 | |
| Record name | 3,3'-(2,9-Dimethyl-1,10-phenanthroline-4,7-diyl)di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52132-81-7 | |
| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


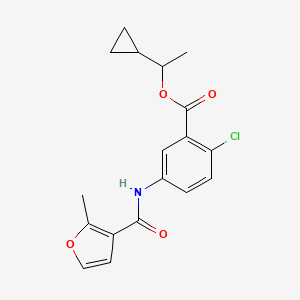
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
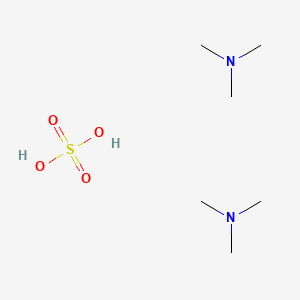
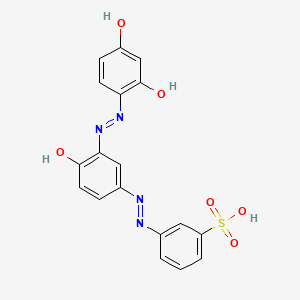
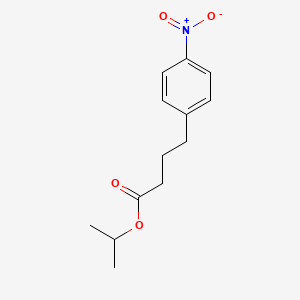

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
